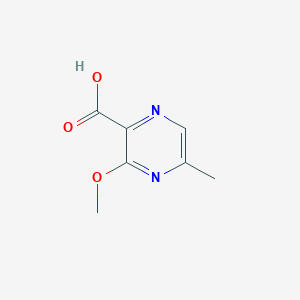
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the fluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Photolysis: Generates carbene intermediates that can react with various substrates.
Substitution Reactions: Produces substituted diazirine derivatives.
Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.
Scientific Research Applications
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and specificity in photochemical applications, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H |
InChI Key |
JBGSXGHXLAFPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


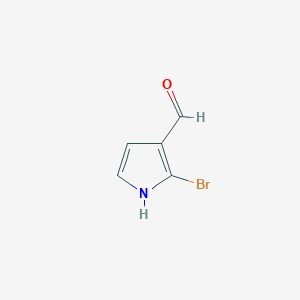
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)



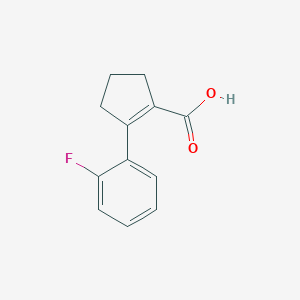
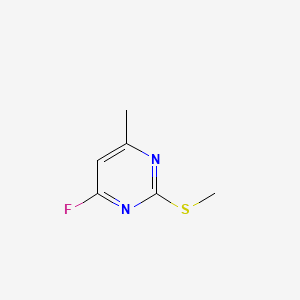
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)

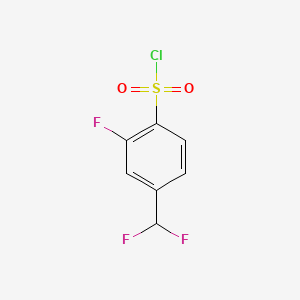
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
